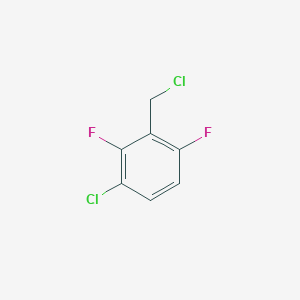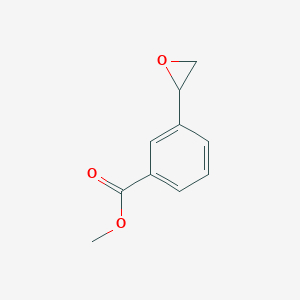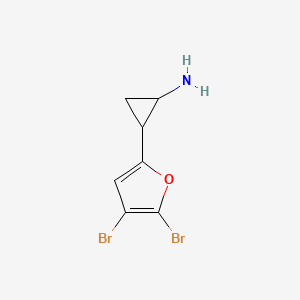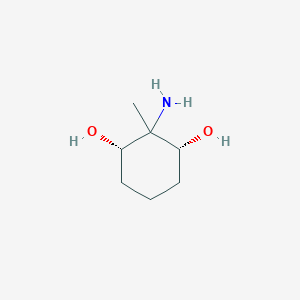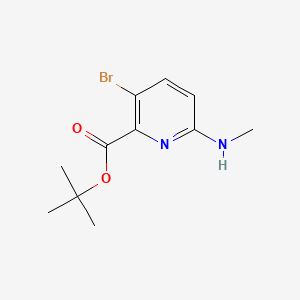
tert-Butyl 3-bromo-6-(methylamino)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-6-(methylamino)picolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methylamino group at the 6-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-6-(methylamino)picolinate typically involves multi-step organic reactions One common method starts with the bromination of picolinic acid to introduce the bromine atom at the 3-positionThe final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-bromo-6-(methylamino)picolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-6-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-6-(methylamino)picolinate involves its interaction with specific molecular targets. The bromine and methylamino groups play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a chlorine atom instead of a methylamino group.
Methyl 4-bromo-6-(tert-butyl)picolinate: Similar ester group but different substitution pattern on the picolinic acid core.
Uniqueness
tert-Butyl 3-bromo-6-(methylamino)picolinate is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-6-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-7(12)5-6-8(13-4)14-9/h5-6H,1-4H3,(H,13,14) |
InChI-Schlüssel |
PKEOJNWNFOCZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


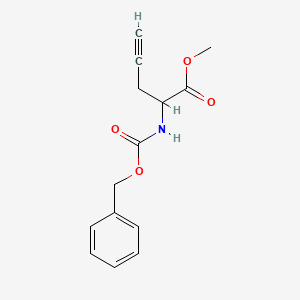
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)
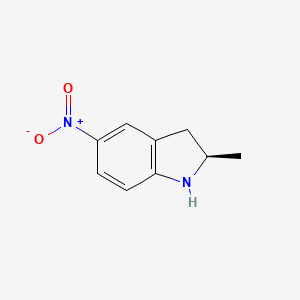
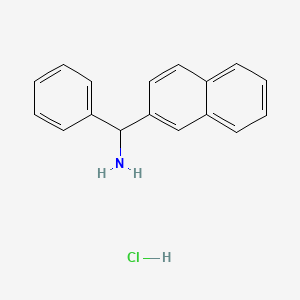
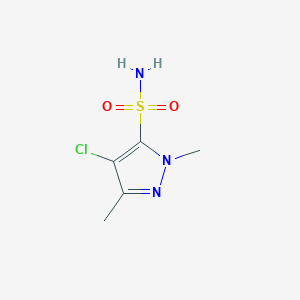
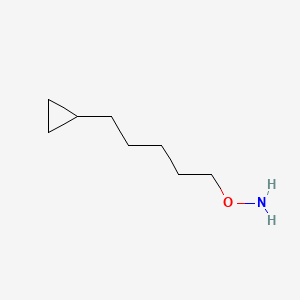
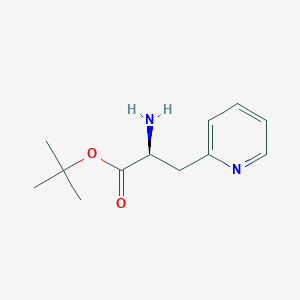
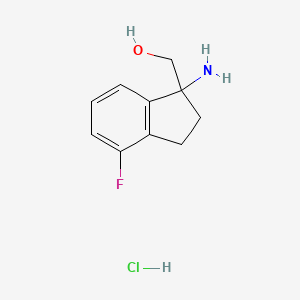
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
